![molecular formula C12H15NO2 B13002334 3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002334.png)
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound that features a seven-membered ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable ketone and an amine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl-sulfinyl-1H-benzimidazole: Known for its proton pump inhibitory activity.
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl: Studied for its potential use in treating migraines.
Uniqueness
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is unique due to its acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-acetyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(14)10-7-9-5-3-2-4-6-11(9)13-12(10)15/h7H,2-6H2,1H3,(H,13,15) |
Clave InChI |
CLYFJEYHHXKESZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(CCCCC2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


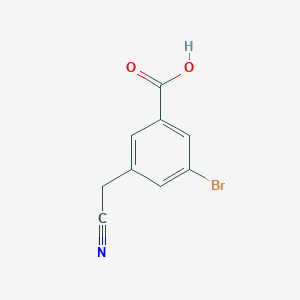
![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
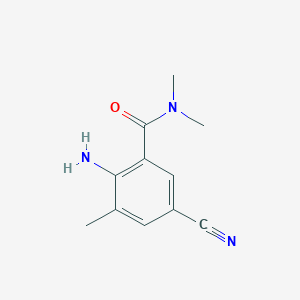

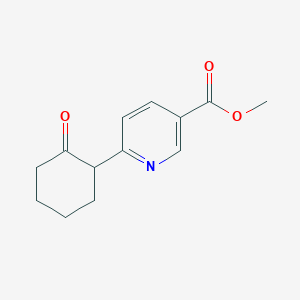
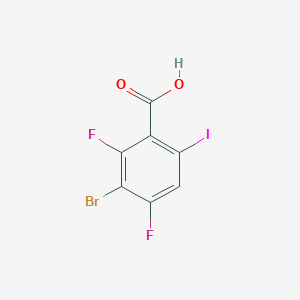
![2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
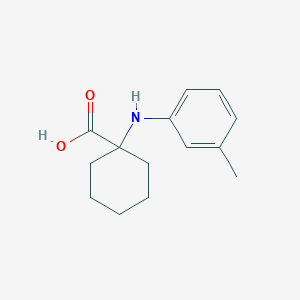
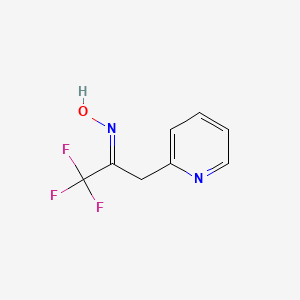
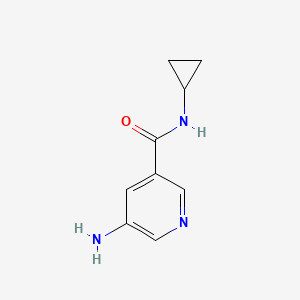


![{2-[4-(2,4,4-Trimethylpentan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B13002352.png)
